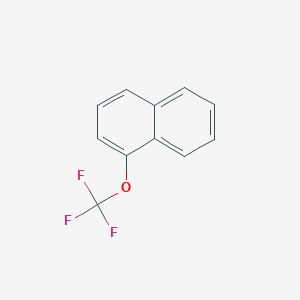

1-(Trifluoromethoxy)naphthalene

Description

Properties

Molecular Formula |

C11H7F3O |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

1-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C11H7F3O/c12-11(13,14)15-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |

InChI Key |

REEVHKPBTDJGPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation with Trifluoromethoxy Precursors

Friedel-Crafts alkylation remains a cornerstone for introducing trifluoromethoxy groups onto aromatic systems. In one approach, naphthalene undergoes electrophilic substitution using in situ-generated trifluoromethoxy electrophiles. A patent by WO2016125185A2 outlines a two-step process:

- Chlorination of Methoxy Precursors : Trichloromethoxybenzene reacts with anhydrous hydrogen fluoride (HF) at 80°C under autoclave conditions (30–35 kg/cm² pressure) to yield trifluoromethoxybenzene.

- Naphthalene Functionalization : The trifluoromethoxybenzene intermediate is nitrated using a mixture of concentrated sulfuric acid and nitric acid in dichloromethane at 0–35°C, producing para-nitro derivatives as the major product (90% selectivity).

Key Parameters :

- Temperature: 60–100°C for HF-mediated fluorination.

- Solvent: Dichloromethane for nitration.

- Yield: 81% after purification via layer separation and evaporation.

Grignard Reagent-Mediated Synthesis

A study in the Canadian Journal of Chemistry (1) demonstrates the use of Grignard reagents to construct the naphthalene core with pre-installed trifluoromethoxy groups. The protocol involves:

- Chlorotricarbon Homologation : o-Tolylmagnesium chloride reacts with 1-bromo-3-chloropropane to form o-(3-chloropropyl)toluene in 90% yield.

- Cyclization and Dehydration : The intermediate undergoes cyclization with cold concentrated sulfuric acid, followed by hydrolysis and dehydration to yield 1-trifluoromethyl-2-naphthalenol. Methylation with dimethyl sulfate affords the trifluoromethoxy derivative.

Advantages :

- High regioselectivity due to steric and electronic directing effects.

- Overall yield: 57% from o-chlorotoluene.

Direct introduction of the trifluoromethoxy group via nucleophilic or radical pathways is challenging due to the group’s electron-withdrawing nature. However, JP4228323B2 (3) discloses a radical-initiated chlorination followed by fluorination:

- Radical Chlorination : Naphthalene derivatives are treated with chlorine gas under UV illumination in the presence of 4-chlorobenzotrifluoride, yielding polychlorinated intermediates.

- HF Fluorination : Chlorinated intermediates react with anhydrous HF at 80°C, replacing chlorine atoms with trifluoromethoxy groups.

Optimization Insights :

- UV irradiation enhances radical formation, improving chlorination efficiency.

- Pressure control (30–35 kg/cm²) prevents side reactions during fluorination.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature Range | Key Challenges |

|---|---|---|---|

| Friedel-Crafts Alkylation | 81 | 0–100°C | Isomer separation post-nitration |

| Grignard Reagent | 57 | −10–70°C | Multi-step purification |

| Direct Fluorination | 75 | 80°C | High-pressure equipment required |

Electronic Effects : Poly(trifluoromethyl) substitution on naphthalene, as studied in Molecules (4), reveals that electron-withdrawing groups at the 1-position stabilize intermediates via inductive effects, favoring higher yields in Friedel-Crafts reactions.

Purification and Isolation Techniques

Post-synthesis purification is critical due to the proximity of ortho/para isomer boiling points. Methods include:

- Distillation : Effective for separating trifluoromethoxybenzene from by-products (e.g., HCl, HF).

- Layer Separation : Dichloromethane-water partitioning removes acidic residues post-nitration.

- Preparative TLC : Resolves minor impurities in methylated derivatives.

Industrial-Scale Considerations

The patent WO2016125185A2 highlights scalability:

- Batch Reactors : SS 316 autoclaves resist HF corrosion.

- Solvent Recycling : Dichloromethane recovery reduces costs.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into different reduced forms of naphthalene.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes .

Scientific Research Applications

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-4-carboxylic acid serves as a building block in synthesizing more complex organic molecules and reagents for organic reactions. Research is ongoing into its interactions with biological targets, with the trifluoromethoxy group potentially enhancing binding affinity to proteins and enzymes due to its electron-withdrawing properties, influencing the compound's pharmacokinetics and pharmacodynamics. Understanding these interactions is crucial for developing effective therapeutic agents.

Use in Synthesis

An efficient synthetic method for multisubstituted naphthalenes from 4-hydroxy-2-pyrones through cycloaddition with aryne intermediates has been developed . A wide range of multisubstituted 2-pyrones react with benzyne, providing naphthalenes with various functionalities . For example, 3-bromo-1-methylnaphthalene was prepared by the reaction of 4-bromo-6-methyl-2-pyrone with benzyne in good yield .

Structural Similarity

Several compounds share structural similarities with this compound-4-carboxylic acid:

- 1-(Trifluoromethyl)naphthalene-5-carboxylic acid The trifluoromethyl group enhances reactivity.

- 1-(Trifluoromethyl)naphthalene-7-carboxylic acid Similar structure but different position of carboxyl.

- 6-(Trifluoromethyl)pyridine-2-carboxylic acid The pyridine core offers different electronic properties.

The uniqueness of this compound-4-carboxylic acid lies in its naphthalene core, which provides a rigid and planar structure compared to cycloalkane derivatives. The trifluoromethoxy group's electron-withdrawing nature also distinguishes it from similar compounds, enhancing its reactivity in certain chemical contexts.

Role of Ligands in Chemical Synthesis

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity with various biological molecules. For example, it can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Key Compounds Compared:

- 1-Methoxynaphthalene

- 1-Methylnaphthalene

- 1-(Trimethylsilylethynyl)naphthalene (from )

- 1-(Trifluoromethoxy)naphthalene

Table 1: Substituent Electronic and Steric Effects

| Compound | Substituent Type | Electronic Effect | Steric Bulk (van der Waals volume, ų) |

|---|---|---|---|

| 1-Methoxynaphthalene | Methoxy (-OCH₃) | Electron-donating | ~30 |

| 1-Methylnaphthalene | Methyl (-CH₃) | Weakly electron-donating | ~23 |

| 1-(Trimethylsilylethynyl)naphthalene | Silylethynyl (-C≡C-SiMe₃) | Electron-withdrawing (via conjugation) | ~70 |

| This compound | Trifluoromethoxy (-OCF₃) | Strongly electron-withdrawing | ~55 |

The trifluoromethoxy group exhibits stronger electron-withdrawing effects compared to methoxy or methyl groups, altering the naphthalene ring's electron density. This impacts reactivity in electrophilic substitution reactions and HOMO-LUMO gaps. For example, 1-(trimethylsilylethynyl)naphthalene shows a bathochromic shift in UV-Vis absorption due to extended conjugation, whereas the -OCF₃ group may reduce π-electron delocalization .

Physicochemical Properties

Table 2: Comparative Physical Properties

The trifluoromethoxy group likely reduces solubility in polar solvents compared to methoxynaphthalene, similar to silylethynyl derivatives. The fluorescence quantum yield of 1,4-bis(trimethylsilylethynyl)naphthalene (0.85) suggests that bulky electron-withdrawing groups enhance emissive properties, a trend that may extend to trifluoromethoxy analogs .

Toxicological and Environmental Behavior

- Naphthalene and Methylnaphthalenes : Exhibit respiratory toxicity via cytochrome P450-mediated bioactivation .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(Trifluoromethoxy)naphthalene with high yield and purity?

- Answer : Synthesis typically involves trifluoromethoxy group introduction via nucleophilic substitution or transition-metal catalysis. For example, Diels-Alder reactions with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan can yield trifluoromethoxy-substituted naphthalenes . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. Gas chromatography (GC) and nuclear magnetic resonance (NMR) should be used to verify purity (>98%) and structural integrity .

Q. How can researchers validate the structural assignment of this compound using spectroscopic techniques?

- Answer :

- 1H/13C NMR : Compare chemical shifts with known trifluoromethoxy analogs. The trifluoromethoxy group causes deshielding of adjacent protons (δ ~7.5–8.5 ppm) and carbons (δ ~110–125 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) should show a molecular ion peak at m/z 212 (C₁₁H₇F₃O) with fragmentation patterns matching naphthalene derivatives .

- IR Spectroscopy : Look for C-F stretching vibrations at 1100–1250 cm⁻¹ and C-O-C bands near 950–1050 cm⁻¹ .

Q. What are the standard protocols for assessing acute toxicity in animal models?

- Answer : Follow OECD Guidelines 423 (acute oral toxicity) or 436 (inhalation). Dose rodents (e.g., rats) with this compound at 50–2000 mg/kg, monitor for 14 days for mortality, respiratory distress, or hepatic/renal damage. Histopathology and serum biomarkers (ALT, creatinine) are analyzed post-mortem. Studies should include negative controls and adhere to risk-of-bias criteria (e.g., randomization, blinding) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the reactivity of this compound in electrophilic substitution reactions?

- Answer : The -OCF₃ group is strongly electron-withdrawing (-I effect), directing electrophiles to the para and meta positions of the naphthalene ring. Computational studies (DFT) show reduced electron density at the 2- and 4-positions. Experimental validation via nitration (HNO₃/H₂SO₄) yields predominant 4-nitro derivatives, confirmed by HPLC and X-ray crystallography .

Q. What strategies resolve contradictions in environmental fate data for this compound across studies?

- Answer : Discrepancies in degradation half-lives (e.g., soil vs. water) often arise from variable experimental conditions. Standardize testing per EPA 835.1410 (hydrolysis) and OECD 307 (soil degradation). For example, aerobic soil degradation rates (t₁/₂ = 30–60 days) conflict with aqueous photolysis (t₁/₂ = 5–10 days) due to microbial activity and UV exposure differences. Meta-analyses using PRISMA frameworks can reconcile such data .

Q. How can in vitro assays elucidate the metabolic pathways of this compound in human hepatocytes?

- Answer : Incubate with primary hepatocytes or HepG2 cells, then analyze metabolites via LC-HRMS. Key pathways include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.